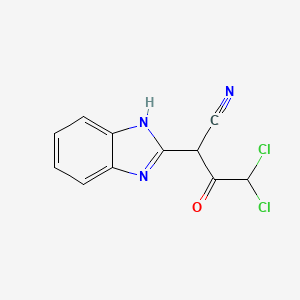
abciximab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abciximab is a glycoprotein IIb/IIIa receptor antagonist . It is a platelet aggregation inhibitor mainly used during and after coronary artery procedures like angioplasty to prevent platelets from sticking together and causing thrombus (blood clot) formation within the coronary artery . It is also used with aspirin and heparin, which are other medicines used to keep your blood from clotting .
Synthesis Analysis
Abciximab is the first of an innovative new class of cardiovascular drugs, the GP IIb/IIIa receptor antagonists . It was developed from the first murine IgG 1 antibody directed against the GP IIb/IIIa receptor and was genetically engineered to become the less immunogenic but equally effective human/chimeric antibody fragment c7E3 Fab, or abciximab .Molecular Structure Analysis
Abciximab is a Fab fragment of the chimeric human-murine monoclonal antibody 7E3 . It binds to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules .Chemical Reactions Analysis
Abciximab’s chemical reactions mainly involve its interaction with the GP IIb/IIIa receptor on platelets. It specifically blocks the function of this cellular adhesion molecule, thereby interfering with the adhesion of platelets and inhibiting platelet aggregation .Physical And Chemical Properties Analysis
Abciximab is a protein-based therapy with a chemical formula of C6462H9964N1690O2049S48 and an average weight of 145651.1 Da .Wirkmechanismus
Abciximab works by binding to the glycoprotein (GP) IIb/IIIa receptor of human platelets and inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules . It also binds to vitronectin (αvβ3) receptor found on platelets and vessel wall endothelial and smooth muscle cells .
Safety and Hazards
Zukünftige Richtungen
The limitations of currently available antiplatelet agents underscore the need for more specific antiplatelet treatment regimens, particularly for patients with diabetes and chronic kidney disease . Ongoing trials are investigating the efficacy of abciximab in the setting of acute myocardial infarction .
Eigenschaften
CAS-Nummer |
143653-53-6 |
|---|---|
Produktname |
abciximab |
Molekularformel |
C24H26OS2Sn |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)